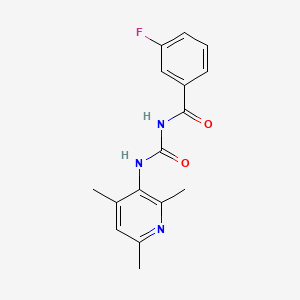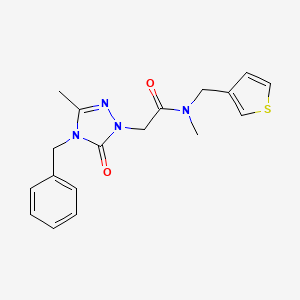
1-(3-FLUOROBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-FLUOROBENZOYL)-3-(2,4,6-TRIMETHYLPYRIDIN-3-YL)UREA is a useful research compound. Its molecular formula is C16H16FN3O2 and its molecular weight is 301.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide is 301.12265492 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Versatile Fluorination Protocols: A study highlighted the use of N-fluoro-2,4,6-trimethylpyridinium triflate as a fluorine source, demonstrating its crucial role in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, showcasing the method's broad applicability in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).
- Fluorinated Heterocycles Synthesis: Research on rhodium(III)-catalyzed C-H activation of arenes/alkenes for synthesizing fluorinated heterocycles reveals their significant role in pharmaceutical and agrochemical industries, highlighting the synthetic versatility and application potentials of such compounds (Wu et al., 2017).
Medicinal Chemistry and Biological Applications
- Anti-HIV and CDK2 Inhibitors: Fluorine-substituted 1,2,4-triazinones, synthesized via specific chemical modifications, have shown promising anti-HIV-1 and CDK2 inhibitory activities, indicating the potential of fluorinated compounds in therapeutic applications (Makki, Abdel-Rahman, & Khan, 2014).
- Antimicrobial Agents: Novel fluorine-substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties demonstrated significant antimicrobial activities, emphasizing the importance of fluorine in enhancing the efficacy of antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Advanced Materials and Chemical Sensing
- Fluoro-Polyimides: The synthesis of soluble fluoro-polyimides using fluorine-containing aromatic diamines for high-quality polyimide films showcases the role of fluorine in improving material properties like thermal stability and hygrothermal stability, beneficial for advanced material applications (Xie et al., 2001).
- Colorimetric Sensing of Fluoride Anions: The development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions demonstrates the utility of fluorinated compounds in creating sensitive and selective chemical sensors (Younes et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-9-7-10(2)18-11(3)14(9)19-16(22)20-15(21)12-5-4-6-13(17)8-12/h4-8H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGQOHABDMGMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC(=CC=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B5553954.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)
![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)
![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5554005.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5554020.png)
![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)
![[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B5554042.png)
![3,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5554044.png)
